2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride
Overview
Description
2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride is a chemical compound with the molecular formula C9H15NO·HCl. It is a hydrochloride salt form of 2-(Pyrrolidin-2-yl)cyclopentan-1-one, which features a pyrrolidine ring attached to a cyclopentanone structure. This compound is often used in pharmaceutical research and chemical synthesis due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques to obtain the desired hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives or carboxylic acids.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of N-substituted pyrrolidine derivatives.
Scientific Research Applications
2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-2-yl)cyclopentanone: The parent compound without the hydrochloride salt.
Pyrrolidine: A simpler structure with a five-membered nitrogen-containing ring.
Cyclopentanone: A ketone with a five-membered ring structure.
Uniqueness
2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride is unique due to its combined pyrrolidine and cyclopentanone structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by a cyclopentanone core substituted with a pyrrolidine moiety, which contributes to its distinct chemical behavior. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate cellular pathways, influencing processes such as cell division and neurotransmitter activity.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It can bind to neurotransmitter receptors, potentially affecting mood and cognition.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, particularly against Gram-positive bacteria.
- Cytotoxic Effects : Evaluations on cancer cell lines have shown dose-dependent cytotoxicity, indicating its potential as an anticancer agent.
- Neurotransmitter Interaction : The compound has been studied for its effects on dopamine and norepinephrine transporters, which are crucial for treating mood disorders.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various bacterial strains. It demonstrated significant inhibition against Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) value of 8 µg/mL, suggesting potential as an antibiotic candidate .
- Cytotoxicity Assessment : In vitro assays on human adenocarcinoma-derived cell lines (e.g., MCF-7) revealed that the compound exhibited IC50 values below 100 µM, indicating promising anticancer properties .
- Neuropharmacological Studies : Research focusing on neurotransmitter systems found that the compound selectively inhibited dopamine reuptake, which could lead to therapeutic applications in treating depression or anxiety disorders .
Comparative Analysis
A comparative analysis with similar compounds highlights the unique properties of this compound:
Compound Name | Structure Features | Key Biological Activity |
---|---|---|
2-(Pyrrolidin-2-yl)cyclopentanone | Parent compound without HCl salt | Moderate antimicrobial activity |
Pyrrolidine | Five-membered nitrogen ring | Antioxidant properties |
Cyclopentanone | Simple ketone structure | Limited biological activity |
Properties
IUPAC Name |
2-pyrrolidin-2-ylcyclopentan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c11-9-5-1-3-7(9)8-4-2-6-10-8;/h7-8,10H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFNUOYBJWAVSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C2CCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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